(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
This compound is a synthetic organic molecule featuring a 3,4-dihydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a (4-nitrophenoxy)methyl group at position 1, and a 5-chloro-2-nitrophenyl moiety attached via a methanone bridge.
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O8/c1-35-23-11-15-9-10-27(25(30)20-12-16(26)3-8-21(20)29(33)34)22(19(15)13-24(23)36-2)14-37-18-6-4-17(5-7-18)28(31)32/h3-8,11-13,22H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUMTHCRKBQTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound consists of a chloro and nitro-substituted phenyl ring attached to a dimethoxy-substituted isoquinoline core. Its structural complexity suggests a multifaceted interaction with biological targets.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Many isoquinoline derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in metabolic pathways. For example, acetylcholinesterase (AChE) inhibition is a common mechanism in neuroprotective agents targeting Alzheimer’s disease .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| AChE Inhibition | Potential neuroprotective effects | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Studies
- Neuroprotective Effects : A study explored the effects of similar compounds on neurodegenerative diseases. The results indicated that derivatives of isoquinoline could significantly reduce AChE activity, suggesting potential for treating Alzheimer’s disease .
- Anticancer Activity : Another study demonstrated that certain isoquinoline derivatives inhibited the growth of various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Research Findings
Recent findings have shown that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with fewer side effects. Additionally, its ability to cross the blood-brain barrier positions it as a candidate for neurological applications.
Comparative Analysis
The following table compares the biological activities of the target compound with related compounds:
| Compound Name | AChE Inhibition (IC50) | Antioxidant Activity | Anticancer Efficacy |
|---|---|---|---|
| Target Compound | TBD | Moderate | High |
| Compound A | 71.18 nM | High | Moderate |
| Compound B | 90.10 nM | Low | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybridization of nitroaromatic and dihydroisoquinoline motifs. Below is a comparative analysis with three structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Findings :
Electron-Withdrawing Substituents :
The target compound’s dual nitro groups (on both phenyl rings) enhance electrophilicity compared to analogs with single nitro or chloro substituents (e.g., ). This may improve binding to cysteine-rich enzyme active sites but could reduce metabolic stability .
Thienopyrimidine-containing analogs (e.g., ) exhibit intermediate solubility due to sulfur-based linkages.
Bioactivity Trends: The dihydroisoquinoline core is associated with kinase inhibition or DNA intercalation in analogs . The absence of a thienopyrimidine moiety (as in ) may reduce anticancer specificity but broaden target selectivity. The Z-configuration enone system in suggests redox or fluorescence properties absent in the target compound.
Q & A
Q. How can researchers reconcile conflicting NMR assignments for the dihydroisoquinoline moiety?
- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Reference -NMR data from (e.g., methoxy protons at δ 3.74–3.90 ppm) to assign chemical shifts. If ambiguity persists, synthesize deuterated analogs (e.g., -labeled methoxy groups) for isotopic tracing .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
